molecular formula C7H11BrN2O B6609597 1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol CAS No. 2150101-40-7

1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Cat. No.: B6609597
CAS No.: 2150101-40-7
M. Wt: 219.08 g/mol
InChI Key: CHWKOSVEUJXQNO-UHFFFAOYSA-N
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Description

1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound that features a brominated pyrazole ring attached to a tertiary alcohol group

Preparation Methods

The synthesis of 1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves the bromination of a pyrazole precursor followed by the introduction of the tertiary alcohol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).

Scientific Research Applications

1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic uses.

    Medicine: It may serve as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be compared with other brominated pyrazole compounds, such as:

    2-(5-bromo-1H-pyrazol-1-yl)pyridine: This compound features a pyridine ring instead of a tertiary alcohol group, which may result in different chemical properties and applications.

    5-bromo-2-(1H-imidazol-1-yl)pyrimidine:

The uniqueness of this compound lies in its combination of a brominated pyrazole ring with a tertiary alcohol group, which can provide distinct reactivity and functionality in various applications.

Properties

IUPAC Name

1-(5-bromopyrazol-1-yl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-7(2,11)5-10-6(8)3-4-9-10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWKOSVEUJXQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C(=CC=N1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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